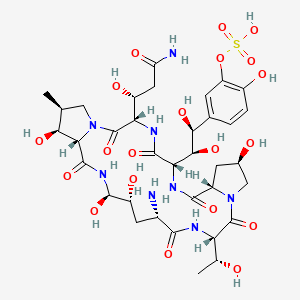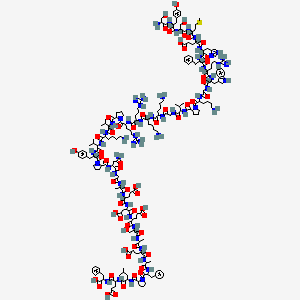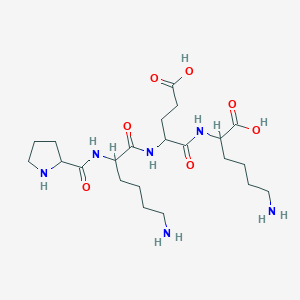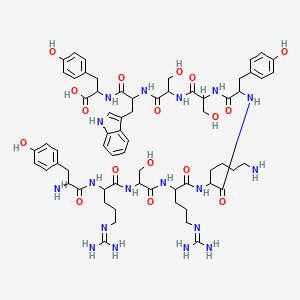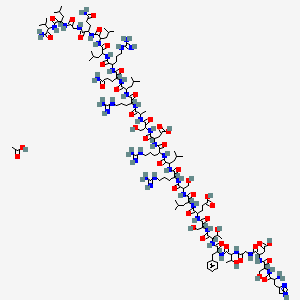
Blood depressing substance 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potent and selective Kv3.4 potassium channel blocker (IC50 = 47 nM). Also potent TTX-sensitive sodium channel agonist (EC50 = 3 nM). Exhibits neuroprotective effect.
Aplicaciones Científicas De Investigación
Blood Depressing Substances in Thermal Injury and Intestinal Ischemia
Research has shown that a reticuloendothelial (RE) depressing substance is present in the circulation following thermal injury and intestinal ischemia. This substance contributes to RE depression occurring after such injuries. In thermal injury in dogs and rats, circulating levels of RE depressing activity were consistently detectable. The presence of this substance in portal vein blood was also noted following intestinal ischemia in dogs (Loegering, 1981).
Depressor Substances in Glandular Extracts
Clinical research has been conducted on a depressor substance known as substance P, found in extracts of small intestine and brain. Additionally, extracts from the vesicular and prostate glands of humans and certain animals have shown strong depressor action. This effect corresponds to the action of seminal vesicle secretion in humans (Us, 1935).
Blood-Based Therapeutics and Proteomics
Blood-based therapeutics involve cellular or plasma components derived from human blood, which are complex mixtures of plasma proteins or cells. Proteomic strategies have allowed comprehensive assessment of protein modifications in these therapeutics, guiding improvements in pathogen inactivation procedures and understanding the factors influencing the immunogenicity of blood-derived therapeutics (Thiele et al., 2012).
Blood Collection, Processing, Shipping, and Storage in Translational Research
In translational research, the collection and processing of blood are critical for maintaining sample quality and stability. Best practices for blood collection, processing, shipment, and storage have been outlined to optimize research results. This includes the fractionation of blood into serum, plasma, or cell concentrates for various analyte studies (Gillio-Meina et al., 2013).
Impact of Environmental Conditions on Human Hematologic Constants
Research on volunteer blood donors has shown the depressor effect of the urban environment on red and white cells, with variations in lymphocytes and monocytes observed in individuals living in industrial areas. This suggests the influence of environmental factors on hematologic constants (Settelen et al., 1975).
Propiedades
Fórmula molecular |
C210H297N57O56S6 |
|---|---|
Peso molecular |
4708.37 |
InChI |
InChI=1S/C210H297N57O56S6/c1-13-107(7)169-199(313)247-134(74-106(5)6)179(293)239-130(42-27-67-222-210(218)219)175(289)227-95-167(284)259-171(111(11)270)201(315)258-153-103-329-328-99-149(191(305)248-143(79-117-54-62-124(275)63-55-117)205(319)266-71-32-47-158(266)197(311)250-145(208(322)323)82-120-88-220-104-232-120)255-193(307)152-102-327-326-101-151(256-198(312)156-45-30-68-263(156)203(317)110(10)233-173(287)109(9)213)190(304)242-137(75-113-33-16-15-17-34-113)182(296)253-150(192(306)251-146(96-268)177(291)229-91-164(281)235-132(40-23-25-65-212)204(318)264-69-28-43-154(264)195(309)231-94-163(280)234-129(41-26-66-221-209(216)217)174(288)226-92-166(283)238-142(85-168(285)286)184(298)241-133(73-105(3)4)180(294)244-139(186(300)260-169)80-118-86-223-127-37-20-18-35-125(118)127)100-325-324-98-148(189(303)243-138(78-116-52-60-123(274)61-53-116)181(295)240-131(39-22-24-64-211)178(292)249-144(81-119-87-224-128-38-21-19-36-126(119)128)206(320)267-72-31-46-157(267)196(310)246-141(84-160(215)277)187(301)261-170(108(8)14-2)200(314)257-152)254-183(297)140(83-159(214)276)245-188(302)147(97-269)252-202(316)172(112(12)271)262-185(299)136(77-115-50-58-122(273)59-51-115)237-165(282)93-228-176(290)135(76-114-48-56-121(272)57-49-114)236-162(279)90-225-161(278)89-230-194(308)155-44-29-70-265(155)207(153)321/h15-21,33-38,48-63,86-88,104-112,129-158,169-172,223-224,268-275H,13-14,22-32,39-47,64-85,89-103,211-213H2,1-12H3,(H2,214,276)(H2,215,277)(H,220,232)(H,225,278)(H,226,288)(H,227,289)(H,228,290)(H,229,291)(H,230,308)(H,231,309)(H,233,287)(H,234,280)(H,235,281)(H,236,279)(H,237,282)(H,238,283)(H,239,293)(H,240,295)(H,241,298)(H,242,304)(H,243,303)(H,244,294)(H,245,302)(H,246,310)(H,247,313)(H,248,305)(H,249,292)(H,250,311)(H,251,306)(H,252,316)(H,253,296)(H,254,297)(H,255,307)(H,256,312)(H,257,314)(H,258,315)(H,259,284)(H,260,300)(H,261,301)(H,262,299)(H,285,286)(H,322,323)(H4,216,217,221)(H4,218,219,222) |
Clave InChI |
NHDQBZJQNKDJOQ-UHFFFAOYSA-N |
Apariencia |
White lyophilised solid |
Pureza |
>95% |
Secuencia |
AAPCFCSGKPGRGDLWILRGTCPGGYGYTSNCYKWPNICCYPH(Disulfide bridge: Cys4 and Cys39,Cys6 and Cys32,Cys22 and Cys40) |
Fuente |
Synthetic |
Almacenamiento |
-20°C |
Sinónimos |
Blood depressing substance 1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



